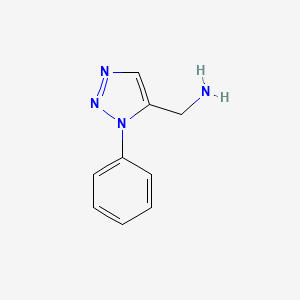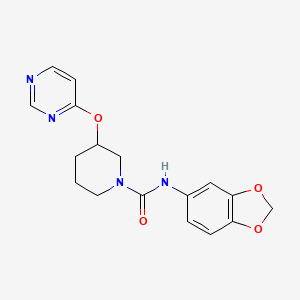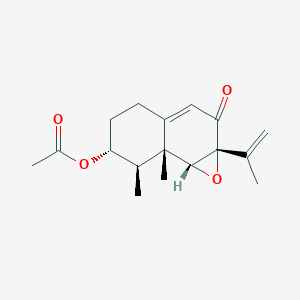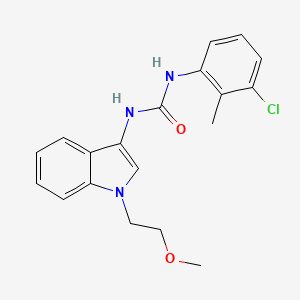![molecular formula C27H19N3O4S B2735087 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide CAS No. 922829-44-5](/img/structure/B2735087.png)
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide is a compound that has garnered significant interest due to its unique chemical structure and potential applications in various fields. This compound is known for its complex molecular arrangement, which includes a dioxolo-benzothiazolyl group, a phenoxy group, and a pyridinylmethyl group attached to a benzamide core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide typically involves multiple steps, starting from readily available starting materials
Formation of Dioxolo-Benzothiazolyl Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dioxolo-benzothiazolyl ring system.
Introduction of Phenoxy Group: The phenoxy group is usually introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate electrophile.
Attachment of Pyridinylmethyl Group: The pyridinylmethyl group is typically attached via a nucleophilic substitution or addition reaction, using a pyridine derivative and a suitable electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, high-throughput screening, and process optimization to scale up the synthesis efficiently.
Análisis De Reacciones Químicas
Types of Reactions
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
Aplicaciones Científicas De Investigación
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic applications, such as its ability to modulate specific biological pathways or its use as a drug candidate.
Industry: It is used in the development of new materials, catalysts, and other industrial applications due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and affecting downstream signaling pathways. This can lead to various biological effects, such as changes in gene expression, protein function, or cellular behavior.
Comparación Con Compuestos Similares
Similar Compounds
- **N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-(2,5-dioxo-1-pyrrolidinyl)benzamide
- **[1,3]Dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-amine
- **3-Nitro-N-(2-thioxo-2,3-dihydro-1,3-benzothiazol-6-yl)benzamide
Uniqueness
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, as it can interact with a wide range of molecular targets and participate in diverse chemical reactions.
Propiedades
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19N3O4S/c31-26(20-10-4-5-11-22(20)34-19-8-2-1-3-9-19)30(16-18-7-6-12-28-15-18)27-29-21-13-23-24(33-17-32-23)14-25(21)35-27/h1-15H,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPNPXFHNCLJSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)N=C(S3)N(CC4=CN=CC=C4)C(=O)C5=CC=CC=C5OC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-({[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol](/img/structure/B2735004.png)
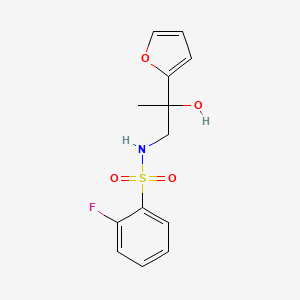
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3,5-dimethylphenyl)oxalamide](/img/structure/B2735006.png)
![1-(Bromomethyl)-5-oxaspiro[2.4]heptane](/img/structure/B2735008.png)

![ethyl 4-[4-(2-thienylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate](/img/structure/B2735011.png)
